

Vegfr-2-IN-20: A Potent Kinase Inhibitor for Angiogenesis Research

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Vegfr-2-IN-20 | |
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process crucial for development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathological conditions, most notably cancer, where it facilitates tumor growth, invasion, and metastasis. A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor 2 (VEGFR-2) playing a central role. Consequently, the inhibition of VEGFR-2 has emerged as a primary strategy in the development of anti-angiogenic therapies. **Vegfr-2-IN-20**, also identified in scientific literature as "Compound 7", is a potent small molecule inhibitor of VEGFR-2, demonstrating significant potential as a research tool to investigate the mechanisms of angiogenesis and to evaluate novel anti-angiogenic therapeutic strategies. This technical guide provides a comprehensive overview of **Vegfr-2-IN-20**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

Vegfr-2-IN-20 exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR-2. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream



signaling pathways, including the Phospholipase C-γ (PLCγ)/Protein Kinase C (PKC)/Mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are critical for promoting endothelial cell proliferation, migration, survival, and permeability – all essential processes for angiogenesis. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, **Vegfr-2-IN-20** prevents receptor autophosphorylation and the subsequent activation of these downstream signaling events, thereby effectively blocking the pro-angiogenic signals mediated by VEGF.

Data Presentation

The inhibitory activity of **Vegfr-2-IN-20** has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against VEGFR-2 and other related kinases, as well as its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Vegfr-2-IN-20

| Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
|---------------|------------------------|-----------------------|-----------|
| VEGFR-2 | 2.35[1] | Sorafenib | - |
| VEGFR-1 | 25.00[1] | - | - |
| VEGFR-3 | 45.00[1] | - | - |
| c-Met | 57.80[1] | - | - |
| Tie-2 | Significant Inhibition | - | - |
| EphB4 | Significant Inhibition | - | - |

Table 2: Anti-proliferative Activity of Vegfr-2-IN-20 in Cancer Cell Lines

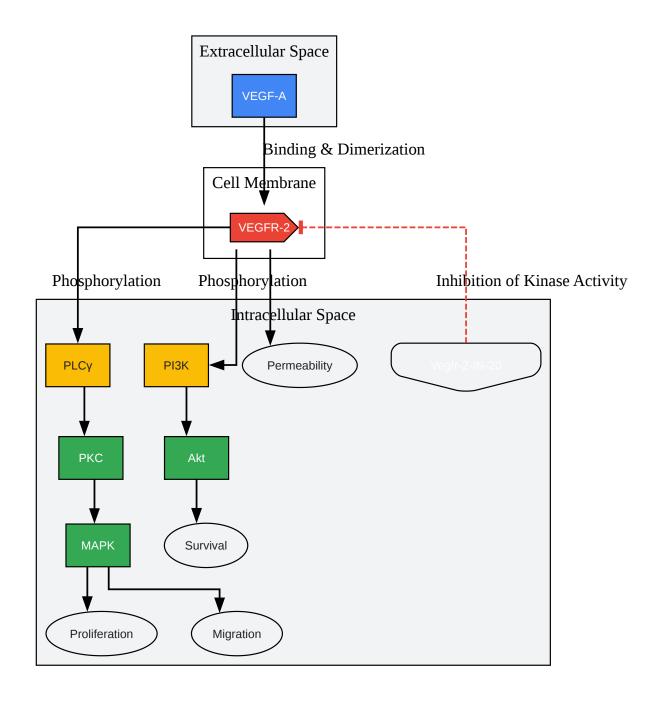


| Cell Line | Cancer Type | IC50 (μM) | Reference Compound | IC50 (μM) |
|-----------|-----------------------------|-----------|-----------------------|-----------|
| HepG2 | Hepatocellular Carcinoma | - | Sorafenib | - |
| MCF-7 | Breast Cancer | 12.93[2] | Sorafenib | 4.32[2] |
| HCT-116 | Colon Cancer | 11.52[2] | Sorafenib | 7.28[2] |

Signaling Pathways and Experimental Workflows

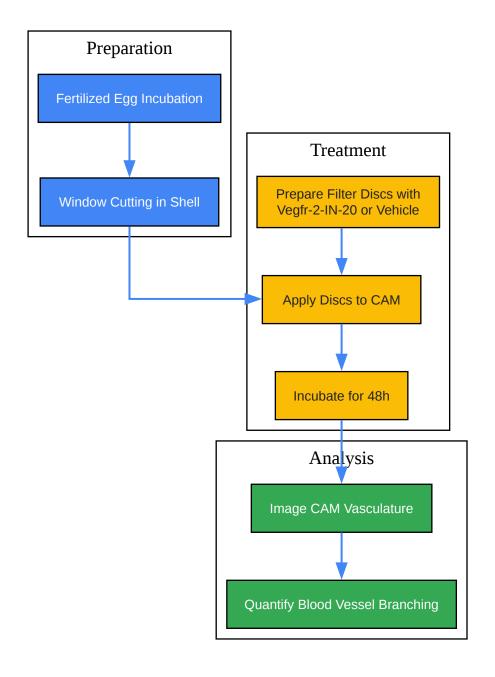
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.











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References



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- 2. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [jove.com]
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